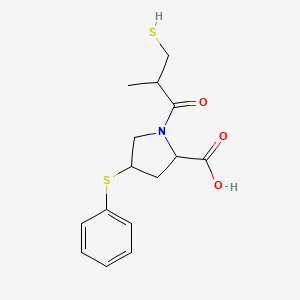

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name of this compound is (2S,4S)-1-(2-methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid , as determined by PubChem’s Lexichem TK 2.7.0 algorithm. The stereochemical configuration is defined by two chiral centers at positions 2 and 4 of the pyrrolidine ring. The 2S,4S designation indicates that both centers have an absolute configuration where substituents are arranged in a counterclockwise (S) orientation.

A diastereomeric form with 2R,4R configuration has also been characterized, differing in the spatial arrangement of the methyl and sulfanyl groups on the propanoyl moiety. The IUPAC name for this variant is (2R,4R)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid . These configurations are critical for understanding the compound’s biological activity, as stereochemistry influences molecular interactions with enzymatic targets.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₉NO₃S₂ is consistent across both diastereomers. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 19 | 1.008 | 19.15 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| S | 2 | 32.07 | 64.14 |

| Total | 325.45 |

This matches experimental data reporting a molecular weight of 325.5 g/mol . The sulfur atoms contribute significantly to the compound’s polarity, influencing its solubility and crystallinity.

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies reveal a monoclinic crystal system for the compound, with unit cell parameters a = 56.444 Å , b = 59.568 Å , and α = 73.22° . The Matthews coefficient of 2.23 and solvent content of 44.87% suggest a tightly packed lattice. Conformational isomerism arises from rotational flexibility in the propanoyl and phenylsulfanyl groups.

Gas-phase studies using time-resolved collisional-induced dissociation (CID) demonstrate that the carboxylic acid group forms an intramolecular hydrogen bond with the benzoyl oxygen, stabilizing a cis conformation. This interaction is absent in esterified derivatives, confirming the carboxylic acid’s role in conformational rigidity.

Comparative Analysis of Diastereomeric Forms (2S,4S vs. 2R,4R Configurations)

The 2S,4S and 2R,4R diastereomers exhibit distinct physicochemical properties:

| Property | (2S,4S) Diastereomer | (2R,4R) Diastereomer |

|---|---|---|

| InChIKey | UQWLOWFDKAFKAP-OLPBLLBXSA-N | UQWLOWFDKAFKAP-CYZMBNFOSA-N |

| SMILES | CC(CS)C(=O)N1CC@HSC2=CC=CC=C2 | CC@@HC(=O)N1CC@@HSC2=CC=CC=C2 |

| Melting Point | 198–202°C (dec.) | Not reported |

| Solubility | 0.5 mg/mL in DMSO | Similar to (2S,4S) form |

The 2S,4S configuration is biologically active as an angiotensin-converting enzyme (ACE) inhibitor, while the 2R,4R form shows reduced binding affinity due to steric clashes with the enzyme’s active site. Computational modeling further indicates that the 2S,4S isomer adopts a preferred conformation that aligns with the ACE catalytic pocket.

Properties

IUPAC Name |

1-(2-methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLOWFDKAFKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Peptide Coupling Reactions

Key Intermediates

The synthesis typically involves two intermediates:

Coupling Methods

Acyl Chloride Condensation

The most common method involves reacting (S)-3-benzoylthio-2-methylpropionyl chloride with cis-4-phenylthio-L-proline under alkaline conditions:

- Reaction Conditions :

The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

Coupling Agents

Alternative methods use peptide-coupling agents for higher stereochemical control:

A widely cited industrial route involves N-acetyl-L-oxyproline as the starting material:

Esterification and Tosylation

Esterification :

Tosylation :

Thiophenyl Substitution

Hydrolysis and Deacetylation

Crystallization and Salt Formation

The final step often involves converting the free acid to a calcium salt for stability:

Potassium Salt Intermediate

Analytical Data and Quality Control

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl groups in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Substitution: The phenylsulfanyl group can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various downstream effects, such as the modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Captopril

Captopril’s core structure includes a pyrrolidine ring substituted with a thiol-containing propanoyl group. Modifications to this scaffold, such as the addition of substituents (e.g., phenylsulfanyl), may influence stability, bioavailability, or ACE-binding affinity. Below is a comparison of Captopril with structurally or functionally related compounds from the evidence:

Functional and Pharmacological Comparisons

- Thiol Reactivity : Captopril’s thiol group enables ACE inhibition and free radical scavenging, but it also contributes to instability at neutral-to-alkaline pH . The phenylsulfanyl group in the target compound may alter redox activity or steric hindrance at the ACE active site.

- Combination Therapies: Captopril is frequently combined with HCZ (as in Capozide) to enhance antihypertensive efficacy . The target compound’s phenylsulfanyl group could introduce synergistic effects or novel mechanisms.

- Drug Delivery : Captopril has been studied in controlled-release systems using zirconium-based metal-organic frameworks (Zr-MOFs) to mitigate its short half-life . The target compound’s lipophilic phenylsulfanyl group might improve encapsulation efficiency or bioavailability.

Stability and Degradation

Captopril degrades primarily via oxidation of its thiol group, especially at pH > 2 . The phenylsulfanyl substituent in the target compound may either stabilize the molecule (via steric protection) or introduce new degradation pathways (e.g., sulfoxide formation).

Biological Activity

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid, commonly referred to as Zofenoprilat, is a compound of interest due to its biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid

- Molecular Formula : C15H19NO3S2

- Molecular Weight : 325.446 g/mol

- CAS Number : 75176-37-3

Structural Representation

| Property | Value |

|---|---|

| Chemical Structure | Structure |

| SMILES | CC@HC(=O)N1CC@HSC1=CC=CC=C1 |

| InChI | InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16... |

Zofenoprilat acts primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS), regulating blood pressure and fluid balance. By inhibiting ACE, Zofenoprilat decreases the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in treating hypertension and heart failure.

Pharmacological Effects

- Antihypertensive Effects : Clinical studies have demonstrated that Zofenoprilat effectively lowers blood pressure in hypertensive patients by reducing vascular resistance.

- Cardioprotective Properties : It has been observed to provide protective effects on the heart by improving left ventricular function in patients with heart failure.

- Renal Protective Effects : Research indicates that ACE inhibitors like Zofenoprilat may reduce the progression of renal impairment in patients with chronic kidney disease.

Toxicological Profile

Zofenoprilat has a favorable safety profile with low toxicity observed in animal studies. The compound exhibits:

- LD50 (rat) : Approximately 2.1864 mol/kg, indicating low acute toxicity.

- Carcinogenicity : Classified as a non-carcinogen based on available data.

Clinical Trials

Several clinical trials have evaluated the efficacy of Zofenoprilat:

- Study on Hypertensive Patients :

- Heart Failure Management :

Comparative Studies

Comparative studies have shown that Zofenoprilat is as effective as other ACE inhibitors with similar side effect profiles but may offer additional benefits in specific populations, such as those with diabetes or chronic kidney disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.